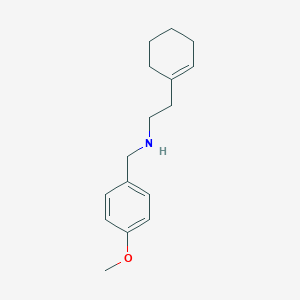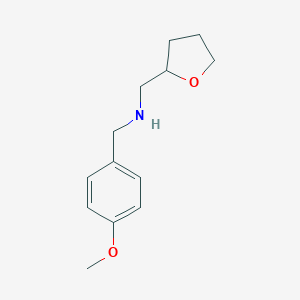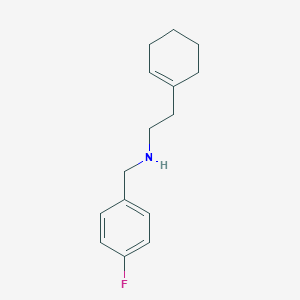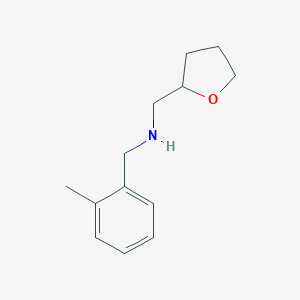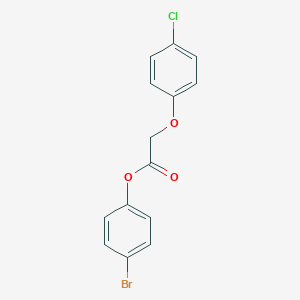
4-Bromophenyl (4-chlorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromophenyl (4-chlorophenoxy)acetate is a chemical compound that is widely used in scientific research. It is a derivative of phenylacetic acid and is commonly known as 4-BCPA. This compound has gained significant attention in recent years due to its unique properties and potential applications in various fields of research.
Mechanism Of Action
The mechanism of action of 4-BCPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical And Physiological Effects
Studies have demonstrated that 4-BCPA has a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. This compound has also been shown to reduce inflammation and oxidative stress in different animal models. Additionally, 4-BCPA has been found to have a neuroprotective effect and improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-BCPA in lab experiments is its versatility. This compound can be used in various assays to investigate different biological processes and pathways. Additionally, 4-BCPA is relatively easy to synthesize and is commercially available. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 4-BCPA can cause liver damage and other adverse effects.
Future Directions
There are several future directions for research on 4-BCPA. One area of interest is the development of new derivatives of this compound with enhanced biological activity and reduced toxicity. Additionally, studies are needed to further elucidate the mechanism of action of 4-BCPA and its effects on different biological systems. Furthermore, research is needed to investigate the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Conclusion
In conclusion, 4-Bromophenyl (4-chlorophenoxy)acetate is a versatile compound that has gained significant attention in scientific research due to its unique properties and potential applications. It has been found to exhibit a wide range of biological activities and has been used in various studies to investigate its effects on different biological systems. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of 4-BCPA can be carried out using different methods. One of the most common methods involves the reaction of 4-bromophenol with 4-chlorophenoxyacetic acid in the presence of a catalyst. The reaction proceeds via an esterification process, resulting in the formation of 4-BCPA.
Scientific Research Applications
4-BCPA has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has been used in various studies to investigate its effects on different biological systems, including cells, tissues, and organisms.
properties
CAS RN |
62095-46-9 |
|---|---|
Product Name |
4-Bromophenyl (4-chlorophenoxy)acetate |
Molecular Formula |
C14H10BrClO3 |
Molecular Weight |
341.58 g/mol |
IUPAC Name |
(4-bromophenyl) 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C14H10BrClO3/c15-10-1-5-13(6-2-10)19-14(17)9-18-12-7-3-11(16)4-8-12/h1-8H,9H2 |
InChI Key |
WZWLTRGOKOKUQU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCC(=O)OC2=CC=C(C=C2)Br)Cl |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)OC2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



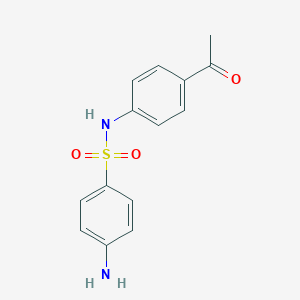
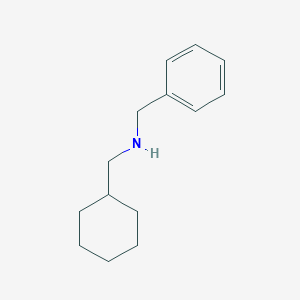
![N-[(4-methylphenyl)carbamothioyl]benzamide](/img/structure/B185534.png)
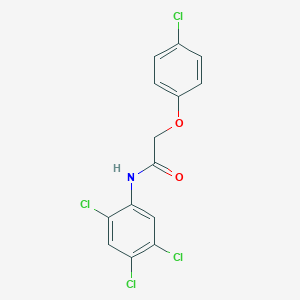
![2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid](/img/structure/B185537.png)
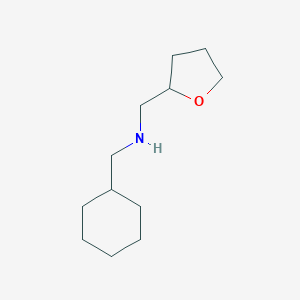
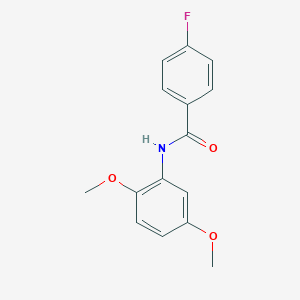
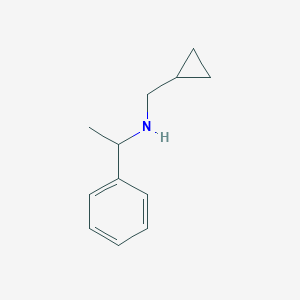
![{2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B185544.png)
